(2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride (2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 201212-79-5
VCID: VC0555520
InChI: InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m1./s1
SMILES: CC(=O)OCC(C(=O)O)N.Cl
Molecular Formula: C5H10ClNO4
Molecular Weight: 183.59

(2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride

CAS No.: 201212-79-5

Cat. No.: VC0555520

Molecular Formula: C5H10ClNO4

Molecular Weight: 183.59

* For research use only. Not for human or veterinary use.

(2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride - 201212-79-5

Specification

CAS No. 201212-79-5
Molecular Formula C5H10ClNO4
Molecular Weight 183.59
IUPAC Name (2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride
Standard InChI InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m1./s1
Standard InChI Key MGQOSZSPKMBSRW-PGMHMLKASA-N
SMILES CC(=O)OCC(C(=O)O)N.Cl
Canonical SMILES CC(=O)OCC(C(=O)O)N.Cl

Introduction

(2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride, also known as O-Acetyl-D-serine hydrochloride, is a derivative of the amino acid serine. It is a compound of interest in biochemical and pharmaceutical research due to its potential applications in various biological processes. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications.

Synthesis and Preparation

The synthesis of (2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride typically involves the acetylation of D-serine followed by conversion to its hydrochloride salt. This process can be achieved through standard organic chemistry techniques, such as using acetic anhydride for acetylation and hydrochloric acid for salt formation.

Biological and Pharmaceutical Applications

While specific applications of (2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride are not widely documented, compounds with similar structures are often involved in biochemical pathways related to amino acid metabolism and neurotransmitter synthesis. The acetylation of serine can modify its biological activity, potentially influencing its role in various physiological processes.

Research Findings and Future Directions

Research on derivatives of serine, such as (2R)-3-acetyloxy-2-aminopropanoic acid;hydrochloride, is ongoing, with a focus on understanding their biochemical roles and potential therapeutic applications. Future studies may explore the compound's interaction with enzymes, receptors, or other biological molecules to elucidate its functional significance.

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